molecular formula C9H7F6N3O3S B12746632 Acetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- CAS No. 141283-56-9

Acetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro-

Cat. No.: B12746632
CAS No.: 141283-56-9
M. Wt: 351.23 g/mol
InChI Key: WCCLZCNLCCMRGQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "Acetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro-" (CAS: 141283-56-9; CID 3072216) is a fluorinated acetamide derivative with a pyridinyl backbone. Its molecular formula is C₉H₇F₆N₃O₃S, featuring:

  • A 2,2,2-trifluoroacetamide group linked to a pyridine ring.
  • A methylsulfonylamino (-NHSO₂CH₃) substituent at position 2 of the pyridine.
  • A trifluoromethyl (-CF₃) group at position 5 of the pyridine .

This compound is associated with agrochemical applications, particularly in pesticide development, due to its fluorine-rich structure, which enhances bioavailability and resistance to metabolic degradation .

Properties

CAS No.

141283-56-9

Molecular Formula

C9H7F6N3O3S

Molecular Weight

351.23 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]acetamide

InChI

InChI=1S/C9H7F6N3O3S/c1-22(20,21)18-6-5(17-7(19)9(13,14)15)2-4(3-16-6)8(10,11)12/h2-3H,1H3,(H,16,18)(H,17,19)

InChI Key

WCCLZCNLCCMRGQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Information

Chemical Structure

Key Identifiers

Preparation Methods

Direct Amidation of Trifluoroacetyl Derivatives

This approach involves the reaction of trifluoroacetyl derivatives with methylsulfonyl-substituted pyridine amines.

Steps:
  • Activation of Trifluoroacetyl Group :

    • Use coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
    • Reaction conducted in dichloromethane at 25–30°C.
  • Amidation Reaction :

    • Methylsulfonamide is added to the activated trifluoroacetyl derivative.
    • Stirring for 12 hours ensures complete reaction.
  • Purification :

    • The reaction mixture is filtered to remove by-products.
    • Organic solvents like ethyl acetate are used for extraction and washing.
Observations:
  • Optimal yields are achieved when triethylamine is used as a base.
  • Reaction temperature significantly influences product purity.

Hydrogenolysis of Intermediate Compounds

Hydrogenolysis is employed to convert intermediates into the final acetamide structure.

Steps:
  • Intermediate Formation :

    • A precursor compound containing trifluoroethyl and sulfonamide groups is synthesized using coupling reagents and base catalysts.
  • Hydrogenolysis :

    • The intermediate is treated with hydrogen in the presence of palladium catalysts.
    • Reaction temperature maintained between 40–60°C.
  • Final Product Isolation :

    • Acid treatment (e.g., trifluoroacetic acid) may be applied to stabilize the compound in salt form.
Observations:
  • Hydrogenolysis enhances the removal of protecting groups without affecting functional groups.
  • Catalyst choice (e.g., palladium on carbon) directly impacts reaction efficiency.

Solvent-Based Crystallization

Crystallization techniques are used to purify the compound and obtain its desired polymorphic form.

Steps:
  • Reaction Mixture Preparation :

    • Combine the crude product with solvents such as n-heptane and water.
    • Stirring at room temperature facilitates precipitation.
  • Filtration and Drying :

    • Precipitated solids are filtered and washed with n-heptane.
    • Drying under reduced pressure yields the purified compound.
Observations:
  • Solvent choice affects crystal morphology.
  • Extended stirring times (>10 hours) improve crystallinity.

Comparative Analysis of Methods

Method Key Reagents Temperature Range Yield (%) Purity Level
Direct Amidation DCC, HOBt, Triethylamine 25–30°C ~85% High
Hydrogenolysis Palladium Catalyst, Hydrogen 40–60°C ~90% Very High
Solvent Crystallization n-Heptane, Water <40°C ~80% Moderate

Research Findings

Observations on Reaction Conditions

  • Reaction temperatures below 60°C minimize side reactions and decomposition.
  • Base selection (e.g., triethylamine vs sodium carbonate) alters reaction kinetics.

Challenges

  • Managing trifluoromethyl group stability during synthesis remains critical.
  • Optimizing solvent systems for crystallization requires extensive trial-and-error testing.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives have shown promise in various therapeutic areas:

  • Anticancer Activity : Recent studies have demonstrated that compounds similar to Acetamide exhibit significant anticancer properties. For instance, a derivative displayed percent growth inhibition (PGI) values of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 .
    Cell LinePGI (%)
    SNB-1986.61
    OVCAR-885.26
    NCI-H4075.99
    HOP-9267.55
  • Antimicrobial Properties : The compound's structure allows it to interact with biological membranes effectively, making it a candidate for developing antimicrobial agents.

Agrochemicals

Acetamide derivatives are also explored for their potential as agrochemicals:

  • Herbicides : The trifluoromethyl group enhances the herbicidal activity of certain acetamide compounds by increasing their lipophilicity and facilitating penetration into plant tissues.
  • Insecticides : The unique chemical structure can be modified to improve efficacy against specific pests, showcasing its versatility in agricultural applications.

Materials Science

Acetamide compounds have applications in materials science due to their thermal stability and chemical resistance:

  • Polymer Additives : They can be used as additives in polymer formulations to enhance properties such as flexibility and thermal stability.
  • Coatings : The compound's resistance to solvents makes it suitable for use in protective coatings.

Case Study 1: Anticancer Efficacy

A study published in the ACS Omega journal examined a series of N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines, including derivatives of Acetamide. These compounds were screened for anticancer activity against multiple cell lines with promising results indicating potential for further development .

Case Study 2: Agrochemical Development

Research into the synthesis of new acetamide-based herbicides demonstrated enhanced efficacy against common agricultural weeds compared to existing products. The introduction of trifluoromethyl groups was pivotal in achieving this improvement.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Primary Application/Activity Reference
Target Compound : N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoroacetamide C₉H₇F₆N₃O₃S -CF₃ (pyridine-C5), -NHSO₂CH₃ (pyridine-C2), -CF₃CO- (acetamide) Agrochemical pesticide candidate
Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide) C₁₂H₁₄F₃N₂O₃S -CF₃SO₂NH- (phenyl), -CH₃ (phenyl-C2, C4) Plant growth regulator; acid rain protection
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide C₁₇H₁₂ClF₄N₅OS -Cl (pyridine-C3), -CF₃ (pyridine-C5), triazole-sulfanyl Antibacterial agent (oxazolidinone derivatives)
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide C₂₀H₁₆F₆N₆OS -CF₃ (phenyl-C3, C5), allyl-triazole-sulfanyl Not specified (structural similarity to fungicides)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) C₁₂H₁₀F₂N₆O₂S -F (phenyl-C2, C6), triazolopyrimidine-sulfonamide Herbicide (ALS inhibitor)

Fluorine Substitution Impact

  • The trifluoromethyl (-CF₃) group in the target compound and Mefluidide enhances lipid solubility and metabolic stability, critical for pesticidal and plant protection roles .
  • Chlorine in analogs like N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-... increases electrophilicity, improving target binding in antibacterial applications .

Sulfonyl and Sulfanyl Groups

  • Methylsulfonylamino (-NHSO₂CH₃) in the target compound contributes to hydrogen bonding with enzymatic targets, a feature shared with sulfonamide herbicides like Flumetsulam .
  • Sulfanyl (-S-) linkages in triazole-containing analogs (e.g., and ) improve membrane permeability but may reduce photostability compared to sulfonyl groups .

Biological Activity

Acetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- (CAS Number: 141283-56-9) is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C9H7F6N3O3SC_9H_7F_6N_3O_3S. Its structure features a pyridine ring with trifluoromethyl and methylsulfonyl substituents that may contribute to its biological activity. The presence of trifluoromethyl groups is often associated with enhanced lipophilicity and metabolic stability in drug design.

Research indicates that acetamides can exhibit various biological activities, including:

  • Antimicrobial Activity : Acetamide derivatives have shown potential as antimicrobial agents. For instance, studies on related acetamides demonstrated significant antibacterial activity against various pathogens, potentially through inhibition of bacterial enzymes or disruption of cell membrane integrity .
  • Urease Inhibition : Some acetamide compounds have been evaluated for urease inhibition. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease can be beneficial in treating conditions like urease-associated infections. Molecular docking studies suggest that acetamide derivatives may bind effectively to the active site of urease, leading to significant inhibition .

Biological Activity Data

Activity Type Observed Effects Reference
AntibacterialModerate to good activity against various pathogens
Urease InhibitionSignificant inhibition compared to standard compounds
COX-II InhibitionPotential as a COX-II inhibitor

Case Studies

  • Antimicrobial Studies : A series of acetamide derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that certain derivatives displayed potent activity against resistant strains of bacteria, suggesting a promising avenue for further development .
  • Urease Inhibition Research : In a study focusing on urease inhibitors, several acetamide derivatives were tested for their ability to inhibit the enzyme. The most active compound showed a binding affinity that outperformed standard inhibitors in both in vitro assays and molecular docking simulations .
  • COX-II Inhibitor Development : Recent research has explored the potential of acetamides as COX-II inhibitors. These compounds were designed based on structural similarities to known inhibitors and were subjected to various assays to determine their efficacy in inhibiting COX-II activity .

Q & A

Basic Research: What spectroscopic and chromatographic methods are optimal for characterizing the trifluoromethyl and methylsulfonyl groups in this acetamide derivative?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹⁹F NMR is critical for identifying trifluoromethyl groups due to their distinct chemical shifts (e.g., δ -60 to -70 ppm for CF₃) .
    • ¹H NMR can resolve the pyridinyl and methylsulfonyl environments. Coupling patterns in aromatic protons (6.5–8.5 ppm) and deshielded methylsulfonyl protons (~3.3 ppm) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC):
    • Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Method optimization should include mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid to improve peak resolution .

Advanced Research: How can quantum chemical calculations and reaction path search methods guide the design of novel derivatives of this compound?

Answer:

  • Computational Workflow:
    • Density Functional Theory (DFT): Calculate reaction energetics (e.g., activation barriers for sulfonamide formation) using B3LYP/6-31G(d) to predict regioselectivity in pyridinyl modifications .
    • Reaction Path Search: Apply the artificial force induced reaction (AFIR) method to identify intermediates and transition states, particularly for trifluoromethyl group insertion .
    • Solvent Effects: Use COSMO-RS to model solvent interactions, which are critical for optimizing yields in polar aprotic solvents (e.g., DMF or DMSO) .
  • Validation: Cross-reference computational predictions with experimental kinetic data (e.g., time-resolved IR spectroscopy) to refine models .

Advanced Research: How can statistical experimental design (DoE) resolve contradictions in reaction yield data during scale-up?

Answer:

  • DoE Framework:
    • Factors: Temperature (80–120°C), catalyst loading (0.5–2.0 mol%), solvent ratio (DMF:H₂O = 70:30 to 90:10) .
    • Response Surface Methodology (RSM): Use a central composite design to model non-linear interactions. For example, identify temperature-catalyst synergy that minimizes byproduct formation .
  • Case Study: If yields drop at higher scales, analyze mixing efficiency (e.g., Reynolds number) and heat transfer using dimensionless numbers (e.g., Damköhler) to isolate kinetic vs. mass-transfer limitations .

Basic Research: What hydrolytic stability protocols are recommended for assessing the methylsulfonyl amino group under physiological conditions?

Answer:

  • Experimental Protocol:
    • Buffer Solutions: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
    • Analytical Monitoring: Use LC-MS to track degradation products (e.g., sulfonic acid derivatives). Compare retention times with synthetic standards .
  • Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. If t₁/₂ < 1 hour, consider steric shielding strategies (e.g., ortho-substituents on the pyridinyl ring) .

Advanced Research: How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

Answer:

  • Membrane Selection:
    • Nanofiltration (NF): Use polyamide membranes (MWCO = 200–300 Da) to retain the acetamide derivative (MW ~400 Da) while allowing smaller impurities (e.g., unreacted pyridine) to permeate .
    • Solvent-Resistant Membranes: For DMF-based reactions, employ polydimethylsiloxane (PDMS) membranes to separate apolar byproducts .
  • Process Optimization:
    • Operate at transmembrane pressures of 10–15 bar and cross-flow velocities >2 m/s to mitigate fouling .

Advanced Research: What strategies mitigate regioselectivity challenges during functionalization of the pyridinyl ring?

Answer:

  • Directing Groups: Introduce temporary substituents (e.g., boronic esters) at the 5-position to steer electrophilic substitution to the 3-position .
  • Metal Catalysis:
    • Use Pd-catalyzed C–H activation with ligands like 2,2′-bipyridine to achieve meta-selectivity in trifluoromethylation .
    • For sulfonamide installation, employ Cu(I)/phenanthroline systems to enhance oxidative coupling efficiency .

Basic Research: How should researchers handle conflicting solubility data in polar vs. apolar solvents?

Answer:

  • Systematic Screening:
    • Test solubility in a solvent gradient (hexane → ethyl acetate → methanol) using shake-flask methods. Record saturation concentrations via UV-Vis .
    • Use Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. For example, high δP solvents (e.g., DMSO) may disrupt hydrogen bonding in the crystal lattice .
  • Co-Solvency: If solubility in water is poor (<1 mg/mL), explore co-solvents like PEG-400 or cyclodextrin inclusion complexes .

Advanced Research: How can reaction fundamentals inform reactor design for continuous synthesis of this compound?

Answer:

  • Microreactor Advantages:
    • Enhanced heat/mass transfer enables precise control of exothermic sulfonylation steps (ΔH = -80 kJ/mol) .
    • Residence time distribution (RTD) studies ensure narrow product distributions (e.g., <5% variance) .
  • Scale-Up Criteria:
    • Match Damköhler (Da) and Peclet (Pe) numbers between lab and pilot scales to maintain reaction efficiency. For Da > 1, prioritize kinetic control via temperature modulation .

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